1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid
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Overview
Description
1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid typically involves the protection of an amine group with a tert-butoxycarbonyl group. The tert-butoxycarbonyl group can be introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for efficient and scalable synthesis . These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the azetidine ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for deprotection.
Major Products Formed
Substitution Reactions: The major products are typically substituted azetidine derivatives with the nucleophile replacing the fluorine atom.
Deprotection Reactions: The major product is the free amine after the removal of the tert-butoxycarbonyl group.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid involves the cleavage of the tert-butoxycarbonyl group under acidic conditions, leading to the formation of a free amine . The free amine can then participate in various biochemical pathways, depending on the specific application. The molecular targets and pathways involved are determined by the specific structure of the resulting amine and its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-(Tert-butoxycarbonyl)-3-fluoroazetidine: Similar structure but lacks the carboxylic acid group.
1-(Tert-butoxycarbonyl)-3-chloroazetidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
Properties
IUPAC Name |
3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO4/c1-8(2,3)15-7(14)11-4-9(10,5-11)6(12)13/h4-5H2,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLIZBBURXQODR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649519 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126650-67-6 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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